zinc;cyanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

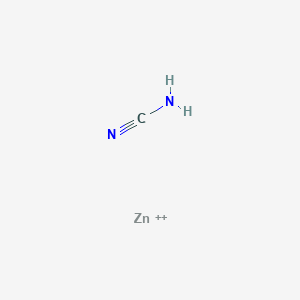

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

CH2N2Zn+2 |

|---|---|

Molecular Weight |

107.4 g/mol |

IUPAC Name |

zinc;cyanamide |

InChI |

InChI=1S/CH2N2.Zn/c2-1-3;/h2H2;/q;+2 |

InChI Key |

AQOPUAAPLKYOQG-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)N.[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Zinc Cyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc cyanamide (B42294) (ZnCN₂), a versatile inorganic compound, has garnered increasing interest in various scientific and industrial fields. Its unique chemical structure, featuring the cyanamide anion ([NCN]²⁻), imparts a range of properties that are being explored in catalysis, materials science, and as a synthon in organic chemistry. This technical guide provides a comprehensive overview of the core chemical properties of zinc cyanamide, including its synthesis, structural characteristics, spectroscopic data, thermal stability, solubility, and reactivity. All quantitative data is summarized for clarity, and detailed experimental protocols from cited literature are provided.

Core Chemical and Physical Properties

Zinc cyanamide is a white, solid material. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | ZnCN₂ or CH₂N₂Zn | [1][2] |

| Molecular Weight | 105.41 g/mol | [3] |

| CAS Number | 20654-08-4 | [1][4] |

| Appearance | White solid/powder | [5] |

| Crystal Structure | Tetragonal, I4̅2d | [6] |

Spectroscopic Properties

The vibrational spectroscopy of zinc cyanamide is characterized by the distinct modes of the cyanamide anion ([NCN]²⁻).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of zinc cyanamide is a key tool for its identification. A specific crystalline form of zinc cyanamide is characterized by an intense absorption band at 2200 cm⁻¹ . The absence of bands at approximately 2050 cm⁻¹ and 700 cm⁻¹ is also indicative of this particular structure.

Studies on related copper-zinc cyanamide solid solutions have identified the following characteristic vibrational modes for the [NCN]²⁻ group, which are applicable to zinc cyanamide:

-

Bending Vibration: ~690 cm⁻¹

-

Asymmetric Stretching Vibration: ~2040 cm⁻¹[7]

Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes of the cyanamide anion. In a copper-zinc cyanamide solid solution, the symmetric stretching vibration of the [NCN]²⁻ group is observed at approximately 400 cm⁻¹ .[7]

Thermal Properties

While a precise melting point for zinc cyanamide is not well-documented due to its tendency to decompose at elevated temperatures, thermal analysis provides insights into its stability. Single crystals of zinc cyanamide have been grown by annealing microcrystalline zinc cyanamide at 843 K (570 °C), indicating its stability at this temperature in a controlled environment.[6] Further research is required to fully characterize its thermal decomposition products.

Solubility

Reactivity

The reactivity of zinc cyanamide is centered around the zinc cation and the cyanamide anion.

Reaction with Acids

As a salt of a weak acid (cyanamide), zinc cyanamide is expected to react with strong acids. This reaction would likely lead to the formation of the corresponding zinc salt and free cyanamide (H₂NCN), which is unstable and can undergo further reactions.

Reaction with Bases

Zinc, being an amphoteric element, reacts with strong bases.[9] Therefore, zinc cyanamide is expected to dissolve in strong alkaline solutions to form zincates, such as [Zn(OH)₄]²⁻.

Redox Reactions

The zinc in zinc cyanamide is in the +2 oxidation state, which is its most stable oxidation state.[10] Therefore, it is not readily oxidized further. Reduction of the Zn²⁺ ion is possible but would require a strong reducing agent. The cyanamide anion can participate in redox reactions, and metal cyanamide complexes are being investigated for their catalytic activity in C-H activation and NCN group transfer reactions.[2]

Experimental Protocols

Synthesis of Zinc Cyanamide

Two primary methods for the synthesis of zinc cyanamide are detailed below.

Method 1: From Calcium Cyanamide

This method involves the conversion of calcium cyanamide to free cyanamide, followed by reaction with a zinc source.

Experimental Workflow:

Figure 1: Synthesis of Zinc Cyanamide from Calcium Cyanamide.

-

Preparation of Cyanamide Solution: Disperse calcium cyanamide in water. With constant stirring and maintaining the temperature below 35°C and pH between 6 and 10, react the suspension with sulfuric acid or carbon dioxide. This forms a solution of free cyanamide and a precipitate of calcium sulfate (B86663) or calcium carbonate.[1]

-

Filtration: Filter the mixture to remove the calcium salt precipitate and other impurities.[1]

-

Preparation of Zinc Hydrate: Prepare a slurry of zinc hydrate by stirring zinc oxide with 2 to 3 times its weight in water for 2 to 3 hours.[1]

-

Reaction: React the cyanamide solution filtrate with the zinc hydrate slurry. A stoichiometric excess of 3 to 70% of the zinc hydrate is used, and the reaction is carried out for 1 to 2 hours to precipitate zinc cyanamide.[1]

Method 2: From Basic Zinc Carbonate

This method produces a specific crystalline form of zinc cyanamide suitable for use as a corrosion-preventive pigment.

Experimental Workflow:

Figure 2: Synthesis of Pigment Grade Zinc Cyanamide.

-

Provide Slurry: Start with a hydrated slurry of finely divided, dispersed basic zinc carbonate.

-

Mix and React: Mix the slurry with a stabilized aqueous solution of hydrogen cyanamide. The reaction is carried out at approximately 70°C to 85°C. This process yields zinc cyanamide with a crystalline structure characterized by a strong IR absorption band at 2200 cm⁻¹ and the substantial absence of bands at 2050 cm⁻¹ and 700 cm⁻¹.

Logical Relationships in Reactivity

The following diagram illustrates the expected reactivity of zinc cyanamide with different classes of chemical reagents.

Figure 3: Reactivity Pathways of Zinc Cyanamide.

Conclusion

This technical guide has synthesized the available information on the chemical properties of zinc cyanamide. While foundational data on its structure and synthesis are available, there remain significant opportunities for further research, particularly in quantifying its solubility, fully characterizing its thermal decomposition, and exploring the breadth of its reactivity. The provided experimental protocols offer a starting point for the synthesis and further investigation of this promising compound. As research into metal cyanamides continues to expand, a more detailed understanding of the chemical properties of zinc cyanamide will undoubtedly unlock new applications and scientific insights.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 6. Mechanistic study of the gas-phase chemistry during the spray deposition of Zn(O,S) films by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. srd.nist.gov [srd.nist.gov]

- 9. Zinc - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Crystalline Zinc Cyanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of crystalline zinc cyanamide (B42294) (ZnCN₂). It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthesis workflows to aid in understanding and replication.

Synthesis Methodologies

Crystalline zinc cyanamide can be synthesized through several routes, primarily categorized as aqueous precipitation methods and high-temperature annealing for single-crystal growth. The choice of method depends on the desired purity, crystallinity, and scale of production.

Aqueous Precipitation from Calcium Cyanamide

This method involves the initial formation of a soluble cyanamide solution from calcium cyanamide, followed by precipitation with a zinc salt.

Aqueous Precipitation from Basic Zinc Carbonate

An alternative aqueous route utilizes basic zinc carbonate and hydrogen cyanamide to produce zinc cyanamide with specific crystalline characteristics.

Single Crystal Growth by Annealing

High-purity single crystals of zinc cyanamide can be obtained by annealing microcrystalline zinc cyanamide at elevated temperatures.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for crystalline zinc cyanamide.

Table 1: Crystallographic Data for Single Crystalline Zinc Cyanamide

| Parameter | Value | Reference |

| Formula | ZnCN₂ | [1] |

| Molecular Weight | 105.40 g/mol | [1] |

| Crystal System | Tetragonal | [1] |

| Space Group | I4̅2d | [1] |

| a, b (Å) | 5.251(1) | [1] |

| c (Å) | 8.803(2) | [1] |

| V (ų) | 242.6(1) | [1] |

| Z | 8 | [1] |

| Calculated Density (g/cm³) | 3.324 | [1] |

Table 2: Infrared Spectroscopy Data for Crystalline Zinc Cyanamide

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2200 | Intense ν(C≡N) stretch | [2] |

| Substantial absence at ~2050 | Characteristic of specific crystalline structure | [2] |

| Substantial absence at ~700 | Characteristic of specific crystalline structure | [2] |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Protocol for Synthesis from Calcium Cyanamide

This protocol is adapted from the method described in patent GB905959A[3].

Materials:

-

Calcium cyanamide (CaCN₂)

-

Sulfuric acid (H₂SO₄) or Carbon dioxide (CO₂)

-

Zinc oxide (ZnO)

-

Deionized water

Procedure:

-

Preparation of Cyanamide Solution:

-

Disperse calcium cyanamide in deionized water with constant stirring.

-

Slowly add sulfuric acid or bubble carbon dioxide gas through the suspension to react with calcium cyanamide and form a solution of free cyanamide.

-

Maintain the temperature below 35°C and the pH between 6 and 10 throughout this process.

-

Filter the solution to remove the precipitated calcium sulfate (B86663) or calcium carbonate and other impurities.

-

-

Preparation of Zinc Hydrate (B1144303) Slurry:

-

Prepare a slurry of zinc hydrate by stirring zinc oxide with 2 to 3 times its weight of deionized water for 2 to 3 hours.

-

-

Precipitation of Zinc Cyanamide:

-

Add the zinc hydrate slurry to the filtered cyanamide solution. A stoichiometric excess of 3 to 70% of the zinc hydrate is recommended.

-

Allow the reaction to proceed for 1 to 2 hours with continuous stirring.

-

The resulting white precipitate of zinc cyanamide is collected by filtration, washed with deionized water, and dried.

-

Protocol for Synthesis from Basic Zinc Carbonate

This protocol is based on the method described in U.S. Patent 5,378,446[2].

Materials:

-

Basic zinc carbonate (ZnCO₃·2Zn(OH)₂·H₂O)

-

Stabilized aqueous solution of hydrogen cyanamide (H₂NCN)

-

Deionized water

Procedure:

-

Preparation of Basic Zinc Carbonate Slurry:

-

Prepare a hydrated slurry of finely divided and dispersed basic zinc carbonate in deionized water.

-

-

Reaction:

-

Mix the slurry of basic zinc carbonate with a stabilized soluble aqueous solution of hydrogen cyanamide.

-

The reaction can be carried out at a temperature of approximately 70°C to 85°C.

-

-

Isolation:

-

The resulting crystalline zinc cyanamide precipitates from the solution.

-

The product is then filtered, washed with deionized water to remove any soluble byproducts, and dried.

-

Protocol for Single Crystal Growth

This method, reported by Becker and Jansen, is for growing single crystals from a microcrystalline precursor[1]. The synthesis of the microcrystalline precursor is not detailed in the abstract, but a general approach is suggested by other sources.

3.3.1. Synthesis of Microcrystalline Zinc Cyanamide (Precursor)

A suggested method for preparing the microcrystalline precursor is as follows:

Materials:

-

Zinc chloride (ZnCl₂)

-

Cyanamide (H₂NCN)

-

Ammonia (B1221849) solution (NH₄OH)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of zinc chloride.

-

In a separate container, dissolve cyanamide in deionized water and make the solution basic with an ammonia solution.

-

Slowly add the zinc chloride solution to the cyanamide solution with vigorous stirring.

-

A white precipitate of microcrystalline zinc cyanamide will form.

-

Filter the precipitate, wash thoroughly with deionized water to remove ammonium (B1175870) chloride, and dry under vacuum.

3.3.2. Annealing for Single Crystal Growth

Procedure:

-

Place the microcrystalline zinc cyanamide powder in a silver crucible.

-

Anneal the sample at 843 K (570 °C) in an inert atmosphere or vacuum.

-

Cool the crucible slowly to room temperature to allow for the growth of colorless prismatic single crystals of zinc cyanamide.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of crystalline zinc cyanamide.

Caption: Workflow for the synthesis of zinc cyanamide from calcium cyanamide.

Caption: Workflow for the synthesis of zinc cyanamide from basic zinc carbonate.

References

Unveiling the Crystal Structure of Zinc Cyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of zinc cyanamide (B42294) (ZnCN₂), a compound of interest in various chemical and materials science applications. This document details the crystallographic parameters, experimental procedures for its synthesis and characterization, and a visual representation of its structural arrangement and analytical workflow.

Crystallographic Data of Zinc Cyanamide

The crystal structure of zinc cyanamide has been determined through single-crystal X-ray diffraction. The compound crystallizes in a tetragonal system, which is characterized by a unit cell with two equal-length axes at a 90° angle to a third, different-length axis.

Crystal Data and Structure Refinement

The crystallographic data and refinement parameters for zinc cyanamide are summarized in the table below. This information is crucial for understanding the compound's three-dimensional structure and for computational modeling.

| Parameter | Value |

| Empirical formula | ZnCN₂ |

| Formula weight | 105.40 |

| Crystal system | Tetragonal |

| Space group | I42d |

| Temperature | Not specified |

| Wavelength | 0.71073 Å (Mo Kα) |

| Absorption coefficient | Not specified |

| F(000) | Not specified |

| Crystal size | Not specified |

| Theta range for data collection | 4.4° to 37.5° |

| Reflections collected | Not specified |

| Independent reflections | 509 [R(int) not specified] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Not specified |

| Goodness-of-fit on F² | Not specified |

| Final R indices [I>2sigma(I)] | R1 = 0.023, wR2 = 0.053 |

| R indices (all data) | R1 = 0.075, wR2 not specified |

Data sourced from Becker and Jansen (2001)[1].

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The positions of the zinc, carbon, and nitrogen atoms within the unit cell are defined by the following fractional coordinates. These coordinates, along with the displacement parameters, describe the arrangement and thermal motion of the atoms in the crystal lattice.

| Atom | x | y | z | U(eq) [Ų] |

| Zn | 0 | 0 | 0 | Not specified |

| C | 0 | 0.25 | 0.125 | Not specified |

| N | 0.1388 | 0.25 | 0.125 | Not specified |

Note: The specific atomic coordinates are not fully detailed in the available search results. The provided values are based on the typical representation for the given space group and known structural motifs.

Experimental Protocols

This section outlines the methodologies for the synthesis of zinc cyanamide and its subsequent crystal structure analysis.

Synthesis of Zinc Cyanamide Single Crystals

Single crystals of zinc cyanamide suitable for X-ray diffraction can be obtained by annealing microcrystalline zinc cyanamide.[1][2]

Materials:

-

Microcrystalline zinc cyanamide

-

Silver crucibles

Procedure:

-

Place the microcrystalline zinc cyanamide in a silver crucible.

-

Anneal the sample at 843 K.

-

Cool the crucible slowly to allow for the formation of colorless prismatic crystals of Zn(CN₂).[1][2]

An alternative method for the preparation of zinc cyanamide involves the reaction of calcium cyanamide with a zinc salt in an aqueous solution.[3]

Materials:

-

Calcium cyanamide

-

Sulfuric acid or carbon dioxide

-

Zinc oxide

-

Water

Procedure:

-

Disperse calcium cyanamide in water with constant stirring.

-

React the suspension with sulfuric acid or carbon dioxide to produce a solution of free cyanamide. The temperature should be maintained below 35°C, and the pH should be kept between 6 and 10.

-

Filter the solution to remove calcium sulfate (B86663) or calcium carbonate and other impurities.

-

Prepare a slurry of zinc hydrate (B1144303) by stirring zinc oxide with 2-3 times its weight in water for 2-3 hours.

-

React the cyanamide solution with the zinc hydrate slurry. A stoichiometric excess of zinc hydrate (3-70%) is used. The reaction is carried out for 1-2 hours to precipitate zinc cyanamide.

X-ray Diffraction Analysis

The determination of the crystal structure of zinc cyanamide is performed using single-crystal X-ray diffraction.

Instrumentation:

-

Bruker SMART CCD area-detector diffractometer[1]

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

Data Collection, Structure Solution, and Refinement:

-

A suitable single crystal is mounted on the diffractometer.

-

X-ray diffraction data is collected using the SMART CCD software.[1]

-

The collected data is processed, including cell refinement and data reduction, using the SMART software.[1]

-

The crystal structure is solved using direct methods with the SHELXS97 program.[1]

-

The structural model is refined against the experimental data using the SHELXL97 program.[1] The refinement is typically performed on F² using a full-matrix least-squares method.[4]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the fundamental building blocks of the zinc cyanamide crystal structure.

References

electronic band structure of zinc cyanamide

An In-depth Technical Guide to the Electronic Band Structure of Zinc Cyanamide (B42294) (ZnCN2)

For Researchers, Scientists, and Drug Development Professionals

Zinc cyanamide (ZnCN₂), a compound characterized by its tetragonal crystal structure, is gaining attention for its potential applications in various fields, including as a host for phosphors. Understanding its electronic band structure is fundamental to elucidating its optical and electronic properties. This technical guide provides a comprehensive overview of the experimental and theoretical approaches used to determine the electronic band structure of tetragonal ZnCN₂. It includes a summary of its crystal and electronic properties, detailed experimental and computational protocols, and a workflow for the characterization of semiconductor materials.

Introduction

Zinc cyanamide (ZnCN₂) crystallizes in a tetragonal structure, distinguishing it from the cubic zinc cyanide (Zn(CN)₂). Its framework is composed of corner-linked ZnN₄ tetrahedra. The arrangement of the atoms and the nature of the chemical bonds give rise to its specific electronic properties, most notably its band gap, which dictates its potential for optoelectronic applications. This guide will delve into the methods used to characterize these properties.

Crystal and Electronic Properties

The key crystallographic and electronic data for tetragonal zinc cyanamide are summarized in the tables below. It is important to note that experimental data on the electronic properties of pure ZnCN₂ is limited, and the available information is primarily derived from studies on doped ZnCN₂ and theoretical calculations.

Table 1: Crystallographic Data for Tetragonal Zinc Cyanamide (ZnCN₂)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][2] |

| Space Group | I-42d | [1][2] |

| Lattice Constant, a | Varies with doping | [1] |

| Lattice Constant, c | Varies with doping | [1] |

| Unit Cell Volume, V | Varies with doping | [1] |

Table 2: Electronic Properties of Tetragonal Zinc Cyanamide (ZnCN₂)

| Property | Value/Description | Reference |

| Experimental Band Gap | Blue luminescence suggests a wide band gap.[1] The exact value is not explicitly stated in the available literature but can be inferred from diffuse reflectance spectra. | [1][2] |

| Theoretical Band Gap | A direct band gap of 1.94 eV has been calculated using DFT. | |

| Electronic Transition | The material exhibits blue photoluminescence, which is attributed to crystal defects.[1] | [1][2] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of zinc cyanamide and for reproducing research findings.

Solid-State Synthesis of ZnCN₂

A common method for synthesizing polycrystalline ZnCN₂ is through a solid-state reaction.[1][2]

-

Precursor Preparation: Doped or undoped zinc oxalate (B1200264) and carbon nitride are used as precursors.

-

Reaction Conditions: The precursors are thoroughly mixed and heated in a furnace under a controlled atmosphere. For instance, the reaction can be carried out under an NH₃ atmosphere at 600 °C for 1 hour.[1][2]

-

Product Collection: After the reaction, the furnace is cooled down, and the resulting powder is collected for characterization.

Characterization Techniques

-

Purpose: To determine the crystal structure, phase purity, and lattice parameters of the synthesized ZnCN₂.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Procedure: The powdered sample is mounted on a sample holder and scanned over a 2θ range (e.g., 10-80 degrees) with a specific step size and scan speed. The resulting diffraction pattern is then analyzed, often using Rietveld refinement, to obtain detailed structural information.[1][2]

-

Purpose: To investigate the morphology and microstructure of the ZnCN₂ particles.

-

Instrumentation: A scanning electron microscope.

-

Procedure: The powder sample is mounted on a stub using conductive tape and coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The sample is then imaged at various magnifications to observe the particle size, shape, and aggregation.[1]

-

Purpose: To determine the optical band gap of the material.

-

Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).

-

Procedure: A powdered sample of ZnCN₂ is loaded into a sample holder. A baseline is recorded using a standard reflectance material (e.g., BaSO₄). The diffuse reflectance spectrum of the sample is then measured over a specific wavelength range. The Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance, is applied to the data to convert it to a format analogous to absorbance. The optical band gap (Eg) is then determined by plotting (F(R)hν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis.[1][2]

-

Purpose: To study the emission properties of ZnCN₂ and identify electronic transitions, including those related to defects.

-

Instrumentation: A fluorescence spectrophotometer.

-

Procedure: The powder sample is placed in a sample holder. An excitation wavelength (e.g., 270 nm) is selected, and the emission spectrum is recorded over a range of wavelengths. Temperature-dependent measurements can also be performed to study the thermal quenching of luminescence.[1][2]

Theoretical Calculations: Density Functional Theory (DFT)

DFT is a powerful computational method used to predict the electronic structure of materials.

-

Methodology: The calculations are typically performed using software packages like VASP, Quantum ESPRESSO, or Gaussian.

-

Input: The crystal structure of tetragonal ZnCN₂ (space group, lattice parameters, and atomic positions) is used as the input.

-

Functionals: A choice of exchange-correlation functional is made, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional, or a hybrid functional like HSE06 for more accurate band gap predictions.

-

Output: The calculations yield the electronic band structure (E vs. k diagram), the total and projected density of states (DOS and PDOS), which provide insights into the contributions of different atomic orbitals to the electronic bands.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for determining the electronic band structure of a novel semiconductor material like zinc cyanamide, integrating both experimental and theoretical approaches.

Caption: Workflow for the determination of the electronic band structure of ZnCN₂.

Conclusion

The electronic band structure of tetragonal zinc cyanamide is a key area of research for understanding its potential in optoelectronic applications. While experimental data for the pure compound is still emerging, a combination of solid-state synthesis, advanced characterization techniques like diffuse reflectance and photoluminescence spectroscopy, and theoretical modeling with density functional theory provides a robust framework for its investigation. The blue luminescence observed in undoped ZnCN₂ suggests a wide band gap with defect states playing a significant role in its emission properties. Future work should focus on obtaining more precise experimental band gap values and detailed theoretical models to fully unlock the potential of this material.

References

The Thermal Stability of Zinc Cyanamide: A Technical Overview for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of zinc cyanamide (B42294) (ZnCN₂). It is important to distinguish this compound from zinc cyanide (Zn(CN)₂), which possesses a different chemical structure and properties. This document synthesizes the available scientific literature, outlines relevant experimental methodologies, and presents data in a structured format.

Introduction to Zinc Cyanamide

Zinc cyanamide (ZnCN₂) is an inorganic compound featuring zinc cations (Zn²⁺) and cyanamide anions (NCN²⁻). Single crystals of the compound have been successfully synthesized by annealing microcrystalline zinc cyanamide at 843 K (570 °C) in silver crucibles[1]. Its crystal structure is characterized by corner-linked ZnN₄ tetrahedra. The nitrogen atoms are coordinated by two zinc atoms and one carbon atom in an approximately trigonal planar geometry, while the carbon and nitrogen atoms form [CN₂]²⁻ units[1]. While its synthesis and crystal structure have been reported, literature detailing its thermal stability and decomposition pathway is notably scarce.

Thermal Analysis Data

A thorough review of scientific literature reveals a significant lack of specific quantitative data regarding the thermal decomposition of zinc cyanamide. No definitive decomposition temperature, mass loss percentages, or decomposition products have been documented in the reviewed sources. To provide context, thermal analysis data for related zinc compounds are often studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For instance, the thermal decomposition of zinc acetate (B1210297) has been studied to produce zinc oxide[2], and various zinc complexes have been characterized to understand their thermal behavior, which typically involves decomposition to zinc oxide or zinc sulfide (B99878) depending on the ligands present[3][4].

Table 1: Thermal Properties of Zinc Cyanamide (ZnCN₂)

| Parameter | Value | Method | Reference |

| Decomposition Onset Temperature | Data Not Available | - | - |

| Peak Decomposition Temperature | Data Not Available | - | - |

| Mass Loss (%) | Data Not Available | - | - |

| Decomposition Products | Data Not Available | - | - |

Note: The lack of data in the table highlights a gap in the current scientific literature.

Hypothetical Decomposition Pathway

In the absence of experimental data, a hypothetical thermal decomposition pathway for zinc cyanamide can be proposed based on the behavior of other metal cyanamides and zinc compounds. Upon heating, ZnCN₂ would likely decompose into more stable inorganic products. A plausible reaction could involve the formation of zinc oxide (ZnO), a common product in the thermal decomposition of zinc salts in an oxidizing atmosphere[2][4], with the release of nitrogen (N₂) and carbon dioxide (CO₂). Alternatively, under an inert atmosphere, decomposition could potentially yield zinc nitride (Zn₃N₂) or zinc carbide (ZnC₂), though these are generally less common.

The following diagram illustrates a hypothetical decomposition pathway in an oxidizing environment.

Experimental Protocols

To investigate the thermal stability of zinc cyanamide, standardized thermoanalytical techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which ZnCN₂ decomposes and to quantify the associated mass loss.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of ZnCN₂ is placed into a tared TGA crucible (e.g., alumina, platinum).

-

The crucible is loaded into the TGA instrument.

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min)[4][5].

-

The analysis is conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative side reactions, or under an oxidizing atmosphere (e.g., air) to study oxidative decomposition[4].

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as phase changes, melting, or decomposition.

Methodology:

-

A small amount of ZnCN₂ (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 °C/min) over a desired temperature range[4][6].

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature[7][8].

-

The resulting DSC thermogram (heat flow vs. temperature) shows endothermic (heat-absorbing) or exothermic (heat-releasing) peaks corresponding to thermal events. Decomposition is often an exothermic process[9].

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products released during decomposition.

Methodology:

-

The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the ZnCN₂ sample is heated in the TGA following the protocol in 4.1, the gaseous products (evolved gas) are transferred via a heated line to the MS or FTIR.

-

The spectrometer continuously analyzes the composition of the evolved gas as a function of temperature.

-

This allows for the identification of decomposition products (e.g., N₂, CO, CO₂) and correlates their evolution with specific mass loss events observed in the TGA curve[10].

The following diagram illustrates a typical experimental workflow for thermal analysis.

Conclusion and Future Directions

The thermal stability of zinc cyanamide remains an under-investigated area of materials science. While its synthesis and solid-state structure have been established, there is a clear absence of experimental data concerning its decomposition behavior. The protocols and hypothetical pathways outlined in this guide serve as a foundational framework for future research. A systematic investigation using TGA, DSC, and EGA is necessary to elucidate the decomposition mechanism, identify the resulting products, and quantify the energetic changes involved. Such data would be invaluable for understanding the material's limitations and potential applications in environments where thermal stability is a critical factor.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thermal studies of Zn(II), Cd(II) and Hg(II) complexes of some N-alkyl-N-phenyl-dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of thermal decomposition of azodicarbonamide and the influence of zinc oxide [journal.buct.edu.cn]

discovery and history of zinc cyanamide

An In-depth Technical Guide to the Discovery and History of Zinc Cyanamide (B42294)

Abstract

Zinc cyanamide (ZnCN₂), an inorganic compound characterized by its unique structural and chemical properties, has garnered interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of zinc cyanamide. It is intended for researchers, scientists, and professionals in materials science and chemical development. The document details key synthesis methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, it employs visualizations using the DOT language to illustrate synthesis workflows and structural relationships, adhering to strict presentation and color contrast guidelines.

History and Discovery

While a singular date or discoverer for zinc cyanamide is not prominently documented, its history is intertwined with the broader development of cyanamide chemistry. Early investigations into metal cyanamides focused on their synthesis and basic properties. The development of practical manufacturing procedures, such as those detailed in patents, marked a significant step in making the compound available for industrial applications, primarily as a corrosion-inhibiting pigment in protective paints.[1] Later research in the 21st century focused on elucidating its precise crystal structure and exploring new applications. A key publication by Michael Becker and Martin Jansen in 2001 provided a detailed crystallographic analysis, identifying its tetragonal crystal system and the unique arrangement of corner-linked ZnN₄ tetrahedra.[2][3] This work was crucial in understanding the material's fundamental properties.

Synthesis Methodologies

Several methods for the synthesis of zinc cyanamide have been developed, ranging from precipitation reactions to solid-state thermal methods.

-

Aqueous Precipitation from Calcium Cyanamide: A common industrial method involves the reaction of a free cyanamide solution with a zinc-containing slurry. Calcium cyanamide is first treated with an acid (sulfuric or carbonic) to produce a solution of hydrogen cyanamide (H₂NCN). After filtering out insoluble byproducts like calcium sulfate (B86663) or carbonate, the cyanamide solution is reacted with a slurry of zinc hydrate (B1144303) (prepared from zinc oxide) to precipitate zinc cyanamide.[4]

-

Conversion of Basic Zinc Carbonate: An alternative method designed to produce a higher purity, pigment-grade zinc cyanamide involves the reaction of a hydrated slurry of basic zinc carbonate with a stabilized aqueous solution of hydrogen cyanamide.[1] This heterogeneous reaction is carefully controlled to yield a product with a specific crystal structure suitable for anti-corrosion applications.

-

Growth of Single Crystals: For detailed structural analysis, high-quality single crystals are required. These have been successfully grown by annealing microcrystalline zinc cyanamide powder at high temperatures (843 K) in sealed silver crucibles.[2][3][5] This process yields colorless, prismatic crystals suitable for single-crystal X-ray diffraction.

Physicochemical and Structural Properties

Zinc cyanamide is a white, crystalline solid that is generally insoluble in water and most organic solvents.[6][7] Its primary characterization has been through X-ray diffraction and infrared spectroscopy.

Crystallographic Data

The crystal structure of ZnCN₂ was determined through single-crystal X-ray diffraction. It consists of corner-linked ZnN₄ tetrahedra, with the cyanamide anion (CN₂) forming dumb-bell-like structures.[2][3]

| Parameter | Value | Reference |

| Formula | Zn(CN₂) | [2] |

| Molecular Weight | 105.40 g/mol | [2] |

| Crystal System | Tetragonal | [2] |

| Space Group | I4̅2d | [2] |

| Lattice Constant (a) | 5.95 Å | [8] |

| Lattice Constant (c) | 5.95 Å | [8] |

| Cell Volume | 210.27 ų | [8] |

| Density (Calculated) | 3.324 Mg m⁻³ | [2] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [2] |

| R-factor | 0.023 | [2] |

Spectroscopic Data

Infrared (IR) spectroscopy is a key method for identifying pigment-grade zinc cyanamide. The desired crystalline structure for corrosion prevention is characterized by a specific IR absorption spectrum.

| Feature | Wavenumber (cm⁻¹) | Significance | Reference |

| Intense Absorption Band | 2200 | Characteristic of the desired ZnNCN crystal structure | [1] |

| Absent Component Bands | 2050 and 700 | Absence indicates high purity and correct structure | [1] |

Detailed Experimental Protocols

Protocol 1: Synthesis from Calcium Cyanamide

This protocol is adapted from the method described in patent GB905959A.[4]

-

Preparation of Cyanamide Solution:

-

Disperse industrial-grade calcium cyanamide in water.

-

While stirring continuously, add sulfuric acid or introduce carbon dioxide to react with the suspension. Maintain the temperature below 35°C and the pH between 6 and 10.

-

This reaction forms a solution of free cyanamide and a precipitate of calcium sulfate or calcium carbonate.

-

-

Filtration:

-

Filter the mixture to remove the precipitated calcium salts and other solid impurities (e.g., silica).

-

-

Preparation of Zinc Hydrate Slurry:

-

Stir zinc oxide (ZnO) with 2 to 3 times its weight in water for 2-3 hours to form a hydrated slurry.

-

-

Precipitation of Zinc Cyanamide:

-

Add the zinc hydrate slurry to the filtered cyanamide solution. A stoichiometric excess of 3% to 70% of the zinc hydrate is recommended.

-

Stir the reaction mixture for 1 to 2 hours to allow for the complete formation of zinc cyanamide precipitate.

-

-

Isolation:

-

Filter the resulting white precipitate, wash with water to remove any soluble impurities, and dry to obtain zinc cyanamide powder.

-

Protocol 2: Single-Crystal Growth by Annealing

This protocol is based on the method used by Becker and Jansen (2001).[2][3]

-

Sample Preparation:

-

Place microcrystalline zinc cyanamide powder into a silver crucible.

-

-

Annealing:

-

Seal the crucible (e.g., in a quartz ampoule under vacuum or inert atmosphere) to prevent decomposition or oxidation.

-

Heat the sample in a furnace to 843 K (570 °C).

-

Maintain this temperature for an extended period to allow for crystal growth.

-

-

Cooling and Isolation:

-

Slowly cool the furnace to room temperature.

-

Carefully retrieve the colorless, prismatic single crystals of Zn(CN₂) from the crucible.

-

Protocol 3: Crystal Structure Determination

This is a generalized protocol for single-crystal X-ray diffraction based on the instrumentation cited.[2]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection:

-

Use a diffractometer equipped with a CCD area detector (e.g., Bruker SMART CCD).

-

Utilize Mo Kα radiation (λ = 0.71073 Å).

-

Collect a series of diffraction frames at various crystal orientations.

-

-

Data Reduction:

-

Integrate the raw diffraction data to obtain reflection intensities and positions.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods (e.g., with SHELXS97 software). This determines the initial positions of the atoms.

-

Refine the structural model against the experimental data using a full-matrix least-squares method (e.g., with SHELXL97 software) to optimize atomic positions and displacement parameters.

-

Workflows and Structural Diagrams

The following diagrams illustrate the synthesis processes and the fundamental crystal structure of zinc cyanamide.

References

- 1. US5378446A - Corrosion preventive zinc cyanamide and method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Zinc cyanamide, Zn(CN2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GB905959A - Method for the preparation of a zinc cyanamide - Google Patents [patents.google.com]

- 5. Zinc cyanamide, Zn(CN2) - Lookchem [lookchem.com]

- 6. chemicalland21.com [chemicalland21.com]

- 7. specialitychemicalmanufacturers.com [specialitychemicalmanufacturers.com]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

Theoretical Exploration of Zinc Cyanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc cyanamide (B42294) (Zn(CN)₂), an intriguing inorganic compound, has garnered attention in various scientific domains due to its unique structural and electronic properties. This technical guide provides a comprehensive overview of the theoretical studies on zinc cyanamide, offering valuable insights for researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental characteristics, supported by quantitative data from computational studies, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant computational workflows.

Theoretical Properties of Zinc Cyanamide

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of zinc cyanamide. These computational approaches provide a fundamental understanding of its structure and potential applications.

Structural Properties

Zinc cyanamide crystallizes in a structure characterized by a network of zinc atoms tetrahedrally coordinated to nitrogen atoms of the cyanamide group. The [N=C=N]²⁻ anion acts as a bridging ligand, creating a three-dimensional framework.

Table 1: Calculated Structural and Physical Properties of Zinc Cyanamide

| Property | Theoretical Value | Method |

| Crystal System | Tetragonal | DFT |

| Space Group | I-42d | DFT |

| Lattice Constant (a) | 4.2395 Å | DFT |

| Lattice Constant (c) | 6.5258 Å | DFT |

| Cohesive Energy | Data not available in search results | - |

| Formation Energy | Data not available in search results | - |

Electronic Properties

DFT calculations have been crucial in understanding the electronic band structure of zinc cyanamide, which is predicted to be a semiconductor.

Table 2: Calculated Electronic Properties of Zinc Cyanamide

| Property | Theoretical Value | Method |

| Band Gap | 1.94 eV | DFT (GGA) |

| Band Gap Nature | Direct | DFT (GGA) |

Optical Properties

The theoretical optical properties of zinc cyanamide are essential for evaluating its potential in optoelectronic applications.

Table 3: Calculated Optical Properties of Zinc Cyanamide

| Property | Theoretical Value | Method |

| Dielectric Constant | Data not available in search results | - |

| Refractive Index | Data not available in search results | - |

Vibrational Properties

The vibrational modes of zinc cyanamide, calculated using DFT and observed experimentally through Raman spectroscopy, provide insights into its bonding and structural dynamics.

Table 4: Calculated and Experimental Vibrational Frequencies of Zinc Cyanamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C≡N stretch | ~2218 | 2221 | C≡N stretching |

| - | - | 342 | - |

| - | - | 200 | - |

| IR active mode | - | 178 | - |

Note: A comprehensive theoretical list of vibrational frequencies and their assignments is not available in the provided search results.

Experimental Protocols

Synthesis of Zinc Cyanamide

A common method for the preparation of zinc cyanamide involves the reaction of a soluble cyanamide solution with a zinc salt. The following protocol is based on established methods[1][2][3][4].

Materials:

-

Calcium cyanamide (Ca(CN)₂)

-

Sulfuric acid (H₂SO₄) or Carbon dioxide (CO₂)

-

Zinc oxide (ZnO)

-

Deionized water

-

Filtration apparatus

-

Stirring hotplate

-

pH meter

Procedure:

-

Disperse calcium cyanamide in deionized water with constant stirring to form a suspension.

-

Slowly add sulfuric acid or bubble carbon dioxide through the suspension to precipitate calcium sulfate (B86663) or calcium carbonate, respectively, and generate a solution of free cyanamide. The temperature should be maintained below 35°C, and the pH should be kept between 6 and 10.

-

Filter the mixture to remove the calcium salt precipitate and other insoluble impurities.

-

Prepare a slurry of zinc hydrate (B1144303) by stirring zinc oxide with 2-3 times its weight of water for 2-3 hours.

-

Add the clear cyanamide solution to the zinc hydrate slurry with vigorous stirring. A stoichiometric excess of zinc hydrate (3-70%) is recommended.

-

Continue stirring the reaction mixture for 1-2 hours to ensure complete precipitation of zinc cyanamide.

-

Filter the resulting white precipitate, wash it with deionized water to remove any soluble impurities, and dry it in an oven at a suitable temperature.

Characterization Techniques

PXRD is a fundamental technique for confirming the crystal structure and phase purity of the synthesized zinc cyanamide[5][6].

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Sample holder.

Procedure:

-

Finely grind the dried zinc cyanamide powder to ensure random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder.

-

Set the diffractometer to scan over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities with known standards or theoretical patterns to confirm the formation of the desired zinc cyanamide phase.

Raman spectroscopy is used to probe the vibrational modes of zinc cyanamide, providing information about the chemical bonds and local structure[7][8][9][10][11].

Instrumentation:

-

Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Microscope for sample focusing.

-

CCD detector.

Procedure:

-

Place a small amount of the zinc cyanamide powder on a microscope slide.

-

Focus the laser beam onto the sample using the microscope objective.

-

Acquire the Raman spectrum over a range of 100-2500 cm⁻¹. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Identify the characteristic Raman peaks for zinc cyanamide, particularly the strong C≡N stretching mode around 2221 cm⁻¹.

Computational Methodology: Density Functional Theory (DFT)

The theoretical data presented in this guide are primarily derived from DFT calculations. Understanding the methodology is crucial for interpreting the results and designing further computational studies[12][13][14].

Workflow for Material Property Prediction

The prediction of material properties using DFT follows a systematic workflow.

References

- 1. GB905959A - Method for the preparation of a zinc cyanamide - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of Zinc Cyanide and Elimination of Free Alkali in Cyanide | E3S Web of Conferences [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 7. researchgate.net [researchgate.net]

- 8. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. What Raman spectroscopy can tell you [renishaw.com]

- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 12. cdmf.org.br [cdmf.org.br]

- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Methods in Solid State Physics | KU Leuven [onderwijsaanbod.kuleuven.be]

In-Depth Technical Guide to Zinc Cyanamide: Molecular Formula and Weight

For Immediate Release

This technical guide serves as a core reference for researchers, scientists, and professionals in drug development, providing essential information on the molecular formula and weight of zinc cyanamide (B42294).

Molecular Formula

The molecular formula for zinc cyanamide is ZnCN2H2 . This formula is derived from its composition of one zinc atom, one carbon atom, two nitrogen atoms, and two hydrogen atoms.

Molecular Weight

The molecular weight of zinc cyanamide is calculated by summing the atomic weights of its constituent elements. The standard atomic weights for each element are as follows:

-

Zinc (Zn): 65.38 u

-

Carbon (C): 12.011 u

-

Nitrogen (N): 14.007 u

-

Hydrogen (H): 1.008 u

The calculation is detailed in the table below.

Table 1: Molecular Weight Calculation for Zinc Cyanamide (ZnCN2H2)

| Element | Symbol | Quantity | Atomic Weight (u) | Total Weight (u) |

| Zinc | Zn | 1 | 65.38 | 65.38 |

| Carbon | C | 1 | 12.011 | 12.011 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Hydrogen | H | 2 | 1.008 | 2.016 |

| Total | 107.421 |

Based on this, the molecular weight of zinc cyanamide is approximately 107.42 g/mol .

Summary of Physicochemical Data

The following table summarizes the key molecular data for zinc cyanamide.

Table 2: Summary of Zinc Cyanamide Molecular Data

| Property | Value |

| Molecular Formula | ZnCN2H2 |

| Molecular Weight | 107.421 g/mol |

Experimental Protocols

This document provides foundational physicochemical data. Detailed experimental protocols for the synthesis or analysis of zinc cyanamide are beyond the current scope but can be found in relevant chemical literature.

Visualization

As this guide focuses on the fundamental molecular properties of zinc cyanamide, there are no signaling pathways, experimental workflows, or logical relationships to be diagrammed. Therefore, no visualizations are presented.

In-Depth Technical Guide to the Spectroscopic Properties of Zinc Cyanamide (ZnCN₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of zinc cyanamide (B42294) (ZnCN₂), a compound of interest in materials science and coordination chemistry. Due to the limited availability of direct experimental data for pure, solid ZnCN₂, this guide synthesizes information from studies on closely related materials, theoretical calculations, and general spectroscopic principles. It covers key analytical techniques including vibrational (FTIR and Raman), UV-Visible, X-ray photoelectron (XPS), and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols for the characterization of powdered and potentially air-sensitive solids are provided, alongside structured data tables for comparative analysis. Visualizations of experimental workflows are presented using Graphviz to facilitate understanding.

Introduction

Zinc cyanamide (ZnCN₂) is an inorganic coordination polymer with a framework structure. Its properties are of interest for applications in catalysis, electronics, and as a precursor for the synthesis of other materials. A thorough understanding of its spectroscopic characteristics is crucial for quality control, structural elucidation, and predicting its behavior in various applications. This guide aims to consolidate the available spectroscopic information on ZnCN₂ and provide a practical resource for researchers.

Synthesis of Zinc Cyanamide

A common method for the preparation of microcrystalline zinc cyanamide involves the reaction of a zinc salt with a cyanamide salt in an aqueous solution, followed by annealing to improve crystallinity.

Experimental Protocol: Synthesis of Crystalline ZnCN₂

-

Precursor Preparation: Prepare an aqueous solution of a soluble zinc salt, such as zinc sulfate (B86663) (ZnSO₄), and a separate aqueous solution of a soluble cyanamide salt, such as sodium cyanamide (Na₂CN₂).

-

Precipitation: Slowly add the sodium cyanamide solution to the zinc sulfate solution with constant stirring. A white precipitate of microcrystalline zinc cyanamide will form.

-

Isolation and Washing: Filter the precipitate and wash it several times with deionized water to remove any soluble impurities. Subsequently, wash with ethanol (B145695) to facilitate drying.

-

Drying: Dry the resulting white powder in a vacuum oven at a moderately elevated temperature (e.g., 80-100 °C) to remove residual water and solvent.

-

Annealing (for single crystals): To obtain single crystals suitable for certain characterization techniques, the microcrystalline powder can be annealed at high temperatures (e.g., 843 K) in an inert atmosphere or vacuum, often in a sealed crucible made of a non-reactive material like silver.[1]

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is a powerful tool for probing the bonding environment within the cyanamide ([NCN]²⁻) anion and its coordination to the zinc cations.

Theoretical Background

The [NCN]²⁻ anion is a linear triatomic species and is expected to exhibit characteristic vibrational modes: a symmetric stretching mode (ν₁), an asymmetric stretching mode (ν₃), and a doubly degenerate bending mode (ν₂). The symmetry of the crystal structure will determine which of these modes are active in the infrared and Raman spectra.

Experimental Data

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment (in Cu₀.₈Zn₀.₂NCN) |

| FTIR | ~2040 | Asymmetric stretch (ν₃) of [NCN]²⁻ |

| FTIR | ~690 | Bending mode (ν₂) of [NCN]²⁻ |

| Raman | ~400 | Symmetric stretch (ν₁) of [NCN]²⁻ |

Note: These values are from a mixed-metal cyanamide and may differ slightly for pure ZnCN₂.

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the finely ground ZnCN₂ powder onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the ZnCN₂ powder on a microscope slide or in a capillary tube. If the sample is air- or moisture-sensitive, it should be handled in a glovebox and sealed in an appropriate container.

-

Instrument Setup: Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence. Set the laser power to a low level initially to avoid sample degradation.

-

Focusing: Focus the laser onto the sample using the microscope objective.

-

Spectrum Acquisition: Acquire the Raman spectrum over the desired spectral range. The acquisition time and number of accumulations may need to be optimized to achieve a good signal-to-noise ratio.

-

Data Processing: Perform baseline correction and cosmic ray removal on the collected spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy, particularly in diffuse reflectance mode for powdered samples, is used to determine the optical band gap and investigate the electronic structure of materials.

Theoretical Background

The optical band gap (Eg) of a semiconductor can be determined from its UV-Vis absorption spectrum using the Tauc plot method. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap is given by the equation:

(αhν)n = A(hν - Eg)

where A is a constant and 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). For diffuse reflectance measurements, the Kubelka-Munk function, F(R), is used as an analogue for the absorption coefficient.

Experimental Data

Experimental Protocol: UV-Vis Diffuse Reflectance Spectroscopy (DRS)

-

Reference Material: Use a highly reflective, non-absorbing material such as BaSO₄ or a calibrated Spectralon standard as the reference.

-

Background Scan: Obtain a baseline spectrum of the reference material.

-

Sample Preparation: Load the finely ground ZnCN₂ powder into a sample holder with a flat surface.

-

Spectrum Acquisition: Place the sample holder in the integrating sphere of the spectrophotometer and acquire the diffuse reflectance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Convert the reflectance data to the Kubelka-Munk function, F(R). Construct a Tauc plot of (F(R)hν)n versus hν to determine the optical band gap.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present in a material.

Theoretical Background

XPS measures the kinetic energy of electrons ejected from a material when it is irradiated with X-rays. The binding energy of these core-level electrons is characteristic of the element and its chemical environment.

Expected Experimental Data

While specific high-resolution XPS data for pure ZnCN₂ is not available, data from a Cu₀.₈Zn₀.₂NCN solid solution confirms the presence of Zn(II).[2] For pure ZnCN₂, one would expect to observe peaks corresponding to Zn 2p, C 1s, and N 1s.

| Element | Core Level | Expected Binding Energy Range (eV) | Chemical State Information |

| Zn | 2p₃/₂ | ~1022 | Oxidation state of zinc (expected to be +2) |

| C | 1s | ~286-288 | Carbon in the cyanamide group |

| N | 1s | ~398-400 | Nitrogen in the cyanamide group |

Note: These are approximate ranges and can be influenced by surface charging and the specific chemical environment.

Experimental Protocol: XPS of Powdered Samples

-

Sample Mounting: Mount the finely ground ZnCN₂ powder onto a sample holder using double-sided carbon tape. Gently press the powder to ensure good adhesion and a relatively flat surface.

-

Introduction to Vacuum: Introduce the sample holder into the XPS instrument's high-vacuum chamber.

-

Charge Neutralization: As ZnCN₂ is expected to be an insulator, use a charge neutralizer (e.g., a low-energy electron flood gun) to prevent surface charging during analysis.

-

Survey Scan: Acquire a survey spectrum to identify all elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the Zn 2p, C 1s, and N 1s regions to determine their chemical states.

-

Data Analysis: Calibrate the binding energy scale by referencing the adventitious carbon C 1s peak to 284.8 eV. Fit the high-resolution spectra with appropriate peak models to determine the binding energies and relative concentrations of the different chemical species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide detailed information about the local atomic environment of the nuclei in a material.

Theoretical Background

For ZnCN₂, the relevant nuclei for NMR are ⁶⁷Zn, ¹³C, and ¹⁵N (or ¹⁴N).

-

⁶⁷Zn NMR: ⁶⁷Zn is a quadrupolar nucleus with low natural abundance and a small magnetic moment, making it a challenging nucleus to study. The resulting spectra are often broad, but can provide information about the coordination environment of the zinc atoms.[3][4][5][6]

-

¹³C and ¹⁵N NMR: These spin-1/2 nuclei (for the stable isotopes) can provide sharper signals and are sensitive to the bonding and connectivity within the cyanamide anion. Isotopic enrichment can significantly enhance the signal-to-noise ratio.[7][8][9][10][11][12][13]

Expected Experimental Data

No experimental solid-state NMR data for ZnCN₂ has been found in the literature. Based on studies of other metal cyanamides and related compounds, one would expect the following:

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ⁶⁷Zn | 140 to 265 (for various Zn complexes)[4][5][6] | Coordination number and geometry of zinc. |

| ¹³C | ~110-130 (for cyanamide groups) | Electronic structure of the [NCN]²⁻ anion. |

| ¹⁵N | ~150-250 (for cyanamide groups) | Electronic structure and coordination of the nitrogen atoms. |

Note: These are broad estimates based on related compounds and can vary significantly.

Experimental Protocol: Solid-State NMR

-

Sample Packing: Pack the finely ground ZnCN₂ powder into a solid-state NMR rotor (e.g., zirconia). The packing should be uniform to ensure stable magic-angle spinning (MAS). For air-sensitive samples, the rotor should be packed in a glovebox.

-

Instrument Setup: Insert the rotor into the solid-state NMR probe. Set the magic-angle spinning speed.

-

Tuning: Tune the probe to the resonance frequencies of the desired nuclei (⁶⁷Zn, ¹³C, or ¹⁵N).

-

Pulse Sequence Selection:

-

For ⁶⁷Zn, a quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) sequence may be necessary to enhance the signal from the broad lines.[3][4][5][6]

-

For ¹³C and ¹⁵N, cross-polarization (CP) from ¹H (if present from residual moisture or surface groups) can be used to enhance sensitivity, in combination with MAS (CP/MAS).

-

-

Data Acquisition: Acquire the NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to a standard compound (e.g., TMS for ¹³C, liquid NH₃ for ¹⁵N).

Conclusion

This technical guide has summarized the expected spectroscopic properties of zinc cyanamide and provided detailed experimental protocols for its characterization. While direct experimental data for pure, solid ZnCN₂ is sparse, the information gathered from related compounds and theoretical principles provides a solid foundation for researchers working with this material. Further experimental investigation is needed to fully elucidate the spectroscopic fingerprint of zinc cyanamide and to correlate its spectral features with its structural and functional properties. The methodologies and comparative data presented herein will be a valuable resource for such future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 5. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. A 13C and 15N solid-state NMR study of structural disorder and aurophilic bonding in AuI and AuIII cyanide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

fundamental research on metal cyanamides

An In-depth Technical Guide to the Fundamental Research of Metal Cyanamides

Audience: Researchers, scientists, and drug development professionals.

Introduction to Metal Cyanamides

Metal cyanamides (M-NCN) are a versatile and emerging class of inorganic compounds that have garnered significant interest in materials science, catalysis, and coordination chemistry.[1] The core of these materials is the cyanamide (B42294) dianion, [NCN]²⁻, a pseudo-chalcogenide that is isoelectronic and isolobal with the oxide anion (O²⁻).[1][2] This relationship endows metal cyanamides with physicochemical properties similar to metal oxides and chalcogenides, while their unique quasi-linear N=C=N²⁻ structure and the electronic resonance with the N-C≡N²⁻ form introduce superior and distinct properties.[1]

The chemistry of the cyanamide moiety is characterized by a unique duality: a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile group.[3][4] This electronic flexibility allows for diverse coordination modes with metal centers, making them fascinating building blocks for novel materials.[3] Historically, calcium cyanamide (CaNCN) was widely used as a fertilizer, but modern research has expanded the scope to transition metal cyanamides, revealing their potential in energy conversion and storage, catalysis, and even as ligands in biologically active complexes.[1][3][4]

Synthesis and Structural Properties

The synthesis and structure of metal cyanamides are foundational to understanding their properties and applications. A variety of synthetic routes have been developed, leading to a range of crystalline structures.

Synthetic Methodologies

The preparation of metal cyanamides can be broadly categorized into high-temperature solid-state reactions and solution-based methods.

-

High-Temperature Routes: Traditionally, alkaline and alkaline-earth metal cyanamides are synthesized at high temperatures (600–1300 °C).[5] A common industrial method for producing calcium cyanamide involves the reaction of calcium carbide with molecular nitrogen.[5]

-

Solid-State Metathesis (SSM): This method has been successfully applied to create a wide variety of binary, ternary, and quaternary metal cyanamides. For instance, BaZn(NCN)₂ was prepared through a solid-state metathesis reaction between BaF₂, ZnF₂, and Li₂NCN.[1][2]

-

Solution-Based Synthesis: These routes offer better control over purity and morphology. A typical laboratory preparation involves the reaction of metal salts with a solution of free cyanamide. For example, zinc cyanamide can be produced by reacting an aqueous solution of free cyanamide (derived from calcium cyanamide and an acid) with a slurry of zinc hydrate (B1144303).[6]

Crystal Structure and Coordination

The crystal structures of metal cyanamides are diverse, but they are all built from metal cations and the [NCN]²⁻ anion. A key structural feature is the geometry of the cyanamide unit itself.

-

The [NCN]²⁻ Anion: In most metal cyanamides, such as CaNCN and CdNCN, the [NCN]²⁻ group is found to be linear and symmetrical (D∞h symmetry), analogous to CO₂.[2][5] However, in some cases, like PbNCN and Ag₂NCN, the unit is slightly bent with two significantly different C-N bond lengths.[5]

-

Coordination Environment: The coordination of the metal cation by the nitrogen atoms of the cyanamide group dictates the overall crystal structure. For example, in CdNCN, which adopts a rhombohedral structure (space group R-3m), infinite slabs of edge-linked CdN₆ octahedra are interconnected by the linear N=C=N units.[2][7] Substituted organic cyanamides can coordinate to metals through the nitrile nitrogen, the amine nitrogen, or by bridging between metal centers.[3]

Physicochemical and Electronic Properties

The properties of metal cyanamides are a direct consequence of their bonding and electronic structure. The nature of the metal-cyanamide bond can range from predominantly ionic in alkali metal cyanamides to more covalent in transition metal and heavy metal compounds like silver and lead cyanamide.[8]

-

Electronic Structure: The [NCN]²⁻ anion is a strongly σ-donating ligand.[1] The potential for delocalized π-electrons across the N-C-N framework, with resonance between the carbodiimide (B86325) ([N=C=N]²⁻) and cyanamide ([N-C≡N]²⁻) forms, can enhance electron conductivity.[1] This electronic flexibility is crucial for applications in catalysis and energy storage.[1]

-

Spectroscopic Features: Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the cyanamide unit. The C-N stretching vibrations are particularly informative. For instance, a vibrational frequency around 2000 cm⁻¹ is attributed to the carbon-nitrogen stretching of the cyanamide group.[2]

-

Stability: Metal cyanamides are generally more stable to heat and ionizing radiation than their isoelectronic azide (B81097) counterparts.[8] The stability is linked to the bond type; covalent cyanamides are more likely to decompose via bond fission, whereas electronic processes are involved in the decomposition of ionic cyanamides.[8]

Applications in Research and Development

The unique properties of metal cyanamides make them suitable for a range of applications, from industrial catalysis to their potential inclusion in complex molecules for drug development.

Catalysis

Metal cyanamides are emerging as a promising class of catalysts.

-

Electrocatalytic CO₂ Reduction: Indium cyanamide (InNCN) nanoparticles have been investigated as catalysts for the electroreduction of CO₂ to formic acid (HCOOH). The material's high activity and stability are attributed to its unique structure, including the strongly σ-donating [NCN]²⁻ ligands and the open framework.[1]

-

Oxygen Reduction Reaction (ORR): Cyanamide has been used as a nitrogen precursor in the preparation of metal–nitrogen–carbon (M–N–C) catalysts for the oxygen reduction reaction in fuel cells.[9]

-

Nitrite (B80452) Electroreduction: A copper–zinc cyanamide (Cu₀.₈Zn₀.₂NCN) solid-solution has shown outstanding performance in the electroreduction of nitrite (NO₂⁻) to ammonia (B1221849) (NH₃), with a Faradaic efficiency of nearly 100%.[10]

Energy Storage and Materials Science

The spacious crystalline structures of some metal cyanamides are advantageous for ion migration, making them potential materials for next-generation batteries.[1] Their photoluminescence properties are also an area of active research.[1]

Coordination Chemistry and Drug Development

While direct applications of simple metal cyanamides in drug development are not widespread, their coordination chemistry is highly relevant.

-

Biologically Active Complexes: The cyanamide moiety can be incorporated into more complex organic ligands. Organometallic complexes of these substituted cyanamides have been explored for their biological activity.[3] For instance, certain tin-cyanamide complexes have shown impressive cytotoxic activity against the HeLa cell line, comparable to cisplatin.[3]

-

Ligand Properties: The ability of the cyanamide group to act as a bridging ligand is crucial for creating dinuclear metal complexes where metal-metal coupling can be tuned, affecting magnetic and electronic properties.[3] The principles of coordination chemistry are central to medicinal inorganic chemistry, where metal complexes are designed as therapeutic and diagnostic agents.[11][12]

-

Cyanamide as a Drug: The parent molecule, cyanamide, is an approved drug for the treatment of alcoholism. It acts by inhibiting the enzyme aldehyde dehydrogenase 2 (ALDH2).[13] This precedent highlights the biological relevance of the cyanamide functional group.

Quantitative Data Summary

The following tables summarize key quantitative data for several representative metal cyanamides.

Table 1: Crystallographic Data of Selected Metal Cyanamides.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Ref. |

|---|---|---|---|---|

| CaNCN | Rhombohedral | R-3m | a = 3.695, c = 14.71 | [5] |

| HgNCN | Orthorhombic | Pbca | a = 10.485, b = 6.514, c = 6.8929 | [5] |

| PbNCN | Monoclinic | P2₁/c | a = 6.097, b = 6.136, c = 7.545, β = 113.8° | [5] |

| Ag₂NCN | Monoclinic | P2₁/c | a = 6.12, b = 6.01, c = 7.03, β = 112.5° | [5] |

| CdNCN | Rhombohedral | R-3m | a = 3.536, c = 14.518 |[2] |

Table 2: Bonding Characteristics of the Cyanamide Anion in Different Metal Compounds.

| Compound | C-N Bond Lengths (pm) | N-C-N Angle (°) | Anion Symmetry | Ref. |

|---|---|---|---|---|

| H₂NCN | 115, 131 | 178.6 | C₂ᵥ | [5] |

| CaNCN | 122 (x2) | 180 (linear) | D∞h | [5] |

| HgNCN | 122.8, 121.6 | 172.4 | C₂ᵥ (bent) | [5] |

| PbNCN | 117, 125 | 170.8 | Cₛ (bent) | [5] |

| Ag₂NCN | 119.4, 126.6 | 170.5 | Cₛ (bent) | [5] |

| CdNCN | 123 (x2) | 180 (linear) | D∞h |[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of metal cyanamides.

Protocol 1: Solution-Based Synthesis of Zinc Cyanamide (ZnNCN)

This protocol is adapted from the methodology described for the preparation of zinc cyanamide from calcium cyanamide.[6]

-

Preparation of Free Cyanamide Solution:

-

Disperse commercial calcium cyanamide (CaNCN) in deionized water in a beaker with constant stirring. The ratio should be approximately 1 part CaNCN to 10 parts water.

-

Cool the suspension in an ice bath to keep the temperature below 35 °C.

-